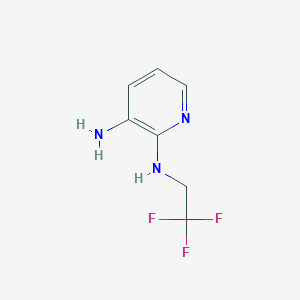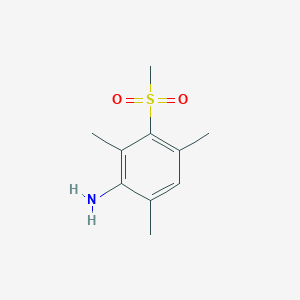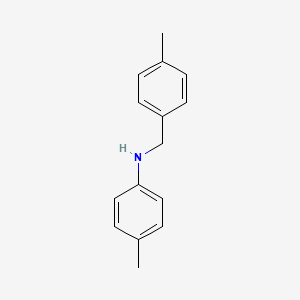
N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine, also known as TFEP, is an important compound in the pharmaceutical and chemical industries. It is a colorless liquid with a low boiling point and a low melting point, making it an ideal starting material for synthesizing a variety of compounds. TFEP is also a key intermediate in the synthesis of drugs, biochemicals, and other compounds. In addition to its use in synthesis, TFEP has also been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
科学的研究の応用
N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, including antibiotics and anti-cancer drugs. In addition, this compound has been studied for its potential applications in the synthesis of peptides, proteins, and other biopolymers. It has also been used as a catalyst in the synthesis of polymers and other materials.
作用機序
The mechanism of action of N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine is not fully understood. However, it is believed that its low boiling point and low melting point allow it to act as a catalyst in the synthesis of various compounds. Additionally, its structure is believed to facilitate the formation of hydrogen bonds, which can lead to the formation of more complex molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to reduce the production of certain enzymes, which can lead to the inhibition of certain metabolic processes. In animal studies, this compound has been found to reduce inflammation, as well as reduce the risk of certain diseases.
実験室実験の利点と制限
N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine has several advantages for use in laboratory experiments. Its low boiling point and low melting point make it ideal for use in synthesizing a variety of compounds. Additionally, its structure allows it to act as a catalyst in the formation of more complex molecules. However, this compound also has several limitations. Its low boiling point and low melting point can make it difficult to control the reaction temperature, which can lead to the formation of unwanted byproducts. Additionally, this compound is not soluble in water, which can limit its use in aqueous solutions.
将来の方向性
Future research on N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine could focus on its potential applications in the pharmaceutical and chemical industries. Additionally, further research could be conducted on its potential biochemical and physiological effects, as well as its potential uses in the synthesis of peptides, proteins, and other biopolymers. Additionally, further research could be conducted on the mechanism of action of this compound and its potential uses as a catalyst in the formation of more complex molecules. Finally, further research could be conducted on the advantages and limitations of this compound for use in laboratory experiments.
合成法
The most common method for synthesizing N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine is the reaction between 2,2,2-trifluoroethyl bromide and pyridine-2,3-diamine. This reaction is typically conducted in an aqueous solution at a temperature of 70-80 °C. The reaction is usually complete within two hours and yields a yield of up to 90%. Other methods for synthesizing this compound include the reaction between 2,2,2-trifluoroethyl iodide and pyridine-2,3-diamine, as well as the reaction between 2,2,2-trifluoroethyl chloride and pyridine-2,3-diamine.
特性
IUPAC Name |
2-N-(2,2,2-trifluoroethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGCISJZNRPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)

![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)

![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
